

Technical Support Center: Synthesis and Impurity Characterization of Tebipenem Pivoxil

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Compound of Interest		
Compound Name:	Tebipenem pivoxil hydrochloride	
Cat. No.:	B15563598	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and analysis of Tebipenem pivoxil.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the synthesis of Tebipenem pivoxil?

A1: Impurities in Tebipenem pivoxil can be broadly categorized into process-related impurities and degradation products.

- Process-related impurities: These arise from the synthetic route and can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents or reagents. A study has identified several process-related impurities, including isomers and compounds with variations in the side chains of the Tebipenem pivoxil molecule.[1][2]
- Degradation products: Tebipenem pivoxil is susceptible to degradation under various conditions, primarily through hydrolysis of the β-lactam ring or the pivoxil ester.[3][4]
 Common degradation pathways are initiated by exposure to acidic, basic, oxidative, and thermal stress.[3][5][6]

Q2: What is the primary degradation product of Tebipenem pivoxil?







A2: The main degradation product of Tebipenem pivoxil is Tebipenem, which is formed by the hydrolysis of the pivoxil ester group.[3] Tebipenem itself is the active form of the drug.[7]

Q3: What are other significant impurities that have been identified?

A3: Besides Tebipenem, other notable impurities include:

- Open β-lactam ring impurities: These are formed by the cleavage of the critical β-lactam ring, rendering the antibiotic inactive.[3][4]
- Isomers of Tebipenem pivoxil: Different stereoisomers can be formed during the synthesis process.
- Tebipenem dimer: This impurity can form through intermolecular reactions.
- Impurities from excipient interactions: In pharmaceutical formulations, new impurities can be generated from the reaction between Tebipenem pivoxil or its existing impurities and the excipients used.[1][2] A comprehensive study using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC/QTOF-MS) has characterized 23 related impurities in an oral pharmaceutical formulation of Tebipenem pivoxil.[1][2]

Q4: How can I identify and characterize these impurities?

A4: The primary analytical techniques for identifying and characterizing Tebipenem pivoxil impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).[1][3][6]

- HPLC with UV/DAD detection: This is a robust method for separating and quantifying known impurities. A C18 column is commonly used.[3]
- UHPLC-QTOF-MS: This high-resolution mass spectrometry technique is essential for the identification and structural elucidation of unknown impurities by providing accurate mass measurements and fragmentation patterns.[1]

Troubleshooting Guides



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Observed Issue	Potential Cause	Suggested Solution
Appearance of a new, unexpected peak	Formation of a new degradation product due to sample instability.	Prepare fresh samples and store them under recommended conditions (e.g., refrigeration).
Contamination of the mobile phase or sample.	Prepare fresh mobile phase and ensure clean sample preparation.	
Presence of a previously undetected process-related impurity.	Use UHPLC-MS to identify the new peak and investigate its origin in the synthesis.	
Peak tailing for the main component or impurities	Interaction of basic impurities with acidic silanol groups on the HPLC column.	Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help.
Column overload.	Reduce the injection volume or sample concentration.	
Poor resolution between Tebipenem pivoxil and an impurity	Suboptimal mobile phase composition.	Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration.
Inappropriate column chemistry.	Screen different column stationary phases (e.g., phenyl-hexyl, C8).	
Drifting retention times	Fluctuations in column temperature.	Use a column oven to maintain a stable temperature.
Changes in mobile phase composition over time.	Prepare fresh mobile phase daily and ensure proper mixing.	



after flushing.

Data Presentation

Table 1: Summary of Identified Impurities in Tebipenem

Pivoxil

Impurity Name/Type	Method of Identification	Potential Origin	Reference
Tebipenem	HPLC, UHPLC-MS	Degradation (hydrolysis of pivoxil ester)	[3]
Open β-lactam ring impurities	HPLC, UHPLC-MS	Degradation (acidic/basic conditions)	[3][4]
Tebipenem Dimer	Mass Spectrometry	Degradation/Side Reaction	
Isomers of Tebipenem pivoxil	UHPLC-MS	Synthesis By-product	[1]
Excipient-related adducts	UHPLC-MS	Formulation	[1][2]
Various other related substances (23 identified)	UHPLC-QTOF-MS	Process and Degradation	[1][2]

Table 2: Quantitative Analysis of Tebipenem Degradation under Stress Conditions



Stress Condition	Tebipenem Remaining (%)	Time	Reference
0.2 N HCI (303 K)	~60%	3 min	[5]
0.01 N NaOH (298 K)	0%	Immediate	[5]
3% H ₂ O ₂ (298 K)	~60%	3 min	[5]
Solid State (343 K, 76.5% RH)	Degradation observed	48 h	[3]
Solid State (Photolysis)	No degradation	-	[5]

Experimental Protocols HPLC Method for Impurity Profiling

This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and impurity profile.

- Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
- Column: LiChrospher C18 (5 μm, 250 x 4.6 mm) or equivalent.[3]
- Mobile Phase: A mixture of 50 mmol L⁻¹ ammonium acetate, acetonitrile, and triethylamine (e.g., 68:30:2, v/v/v), with the pH adjusted to 3.5 using phosphoric acid.[3]
- Flow Rate: 0.8 mL/min.[3]
- Detection Wavelength: 330 nm.[3]
- Column Temperature: Ambient or controlled at 30 °C.
- Injection Volume: 10-20 μL.
- Sample Preparation: Accurately weigh and dissolve the Tebipenem pivoxil sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.



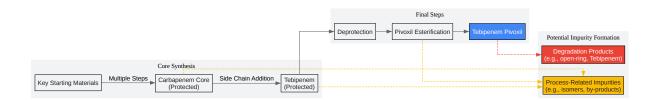
UHPLC-QTOF-MS for Impurity Identification

This protocol is for the identification and structural elucidation of unknown impurities.

- Instrumentation: UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
- Column: ZORBAX Eclipse XDB-C18 (1.8 μm, 100 x 2.1 mm) or equivalent.[1]
- Mobile Phase A: 0.1% formic acid in water.[1]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
- Gradient Elution: A typical gradient would be: 0 min, 5% B; 6 min, 24% B; 13 min, 29% B; 15 min, 95% B; 17 min, 95% B; 17.1 min, 5% B; 20 min, 5% B.[1]
- Flow Rate: 0.2 mL/min.[1]
- Column Temperature: 30 °C.[1]
- Ionization Mode: Positive ESI.
- Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. The MS/MS data is crucial for structural elucidation based on fragmentation patterns.

Visualizations

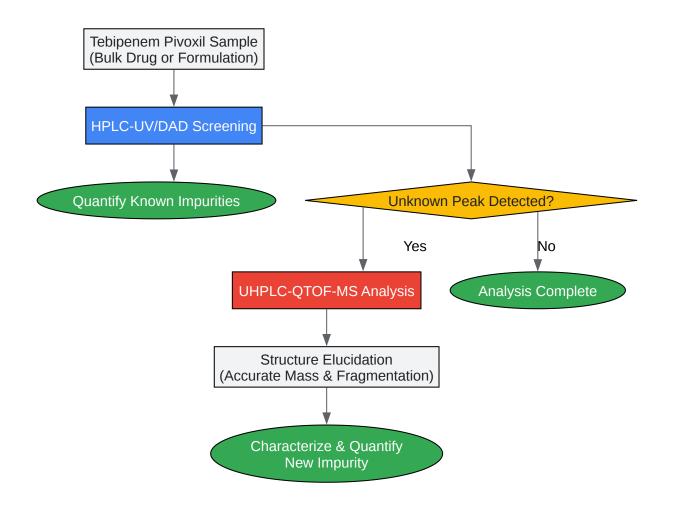




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Caption: Generalized synthesis pathway of Tebipenem pivoxil and points of impurity formation.

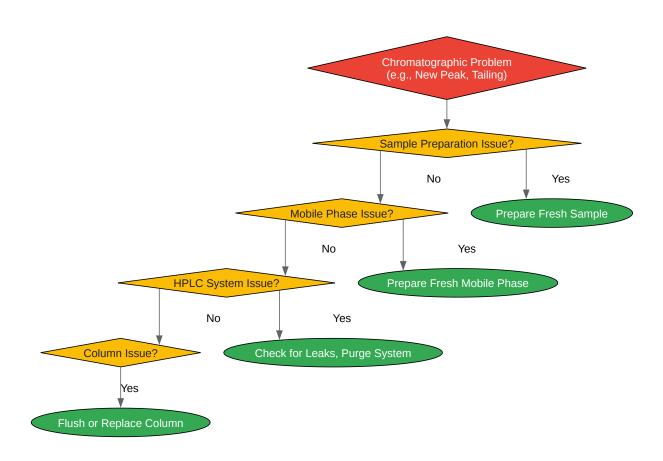




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Caption: Analytical workflow for the identification and characterization of impurities.





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Caption: Decision tree for troubleshooting common HPLC issues in Tebipenem pivoxil analysis.

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